

# 4-(Carboxymethoxy)benzoic acid molecular weight

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## Compound of Interest

Compound Name: 4-(Carboxymethoxy)benzoic acid

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An In-depth Technical Guide to **4-(Carboxymethoxy)benzoic acid**: Properties, Synthesis, and Applications

## Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in **4-(Carboxymethoxy)benzoic acid**. It delves into the core physicochemical properties, provides validated methodologies for its synthesis and analysis, and explores its applications as a versatile chemical building block. The information presented herein is grounded in established scientific principles and supported by authoritative sources to ensure technical accuracy and practical utility.

## Core Compound Profile and Physicochemical Properties

**4-(Carboxymethoxy)benzoic acid**, also known as 4-carboxyphenoxyacetic acid, is a bifunctional organic compound featuring two carboxylic acid groups and a central phenoxy ether structure.<sup>[1]</sup> This unique arrangement of rigid aromatic and flexible ether components makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and metal-organic frameworks (MOFs).<sup>[2][3][4]</sup> Its molecular formula is C<sub>9</sub>H<sub>8</sub>O<sub>5</sub>.<sup>[5]</sup>

The presence of two distinct acidic protons and the ability of the carboxyl groups to engage in coordination chemistry are central to its utility in materials science and medicinal chemistry.<sup>[2]</sup>

[\[6\]](#)Table 1: Physicochemical and Identification Data for **4-(Carboxymethoxy)benzoic acid**

Property	Value	Source(s)
Molecular Weight	196.16 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>5</sub>	<a href="#">[5]</a> <a href="#">[8]</a>
IUPAC Name	4-(carboxymethoxy)benzoic acid	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	19360-67-9	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Appearance	Solid, typically a powder	<a href="#">[10]</a>
Synonyms	4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid	<a href="#">[1]</a>
SMILES	C1=CC(=CC=C1C(=O)O)OCC (=O)O	<a href="#">[1]</a> <a href="#">[9]</a>
InChIKey	LABJFIBQJFPXHZ- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>

## Synthesis and Purification: A Validated Approach

The synthesis of **4-(Carboxymethoxy)benzoic acid** is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with an  $\alpha$ -halo acid, such as chloroacetic acid.

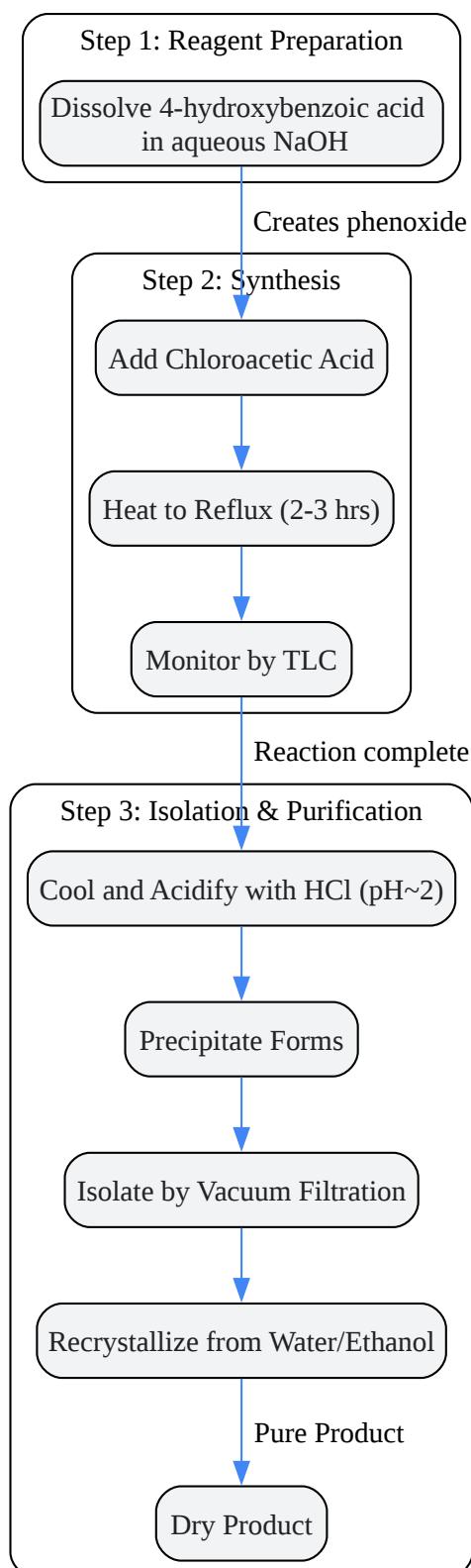
### Causality of Experimental Design:

- **Choice of Base:** A strong base, such as sodium hydroxide, is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. This creates the highly nucleophilic phenoxide ion necessary to attack the electrophilic carbon of chloroacetic acid. An excess of base is used to also neutralize the carboxylic acid groups, ensuring the phenoxide is the primary active nucleophile.

- Reaction Conditions: The reaction is typically heated to overcome the activation energy of the substitution reaction, ensuring a reasonable reaction rate.
- Purification by Acidification and Recrystallization: After the reaction, the product exists as a disodium salt. Acidification with a strong acid like HCl protonates both carboxylate groups, causing the neutral **4-(Carboxymethoxy)benzoic acid** to precipitate from the aqueous solution due to its lower solubility. Recrystallization from a suitable solvent, such as water or an ethanol/water mixture, is a standard and effective method for purifying solid organic compounds by removing unreacted starting materials and side products.

## Experimental Protocol: Synthesis

- Preparation of Sodium 4-hydroxybenzoate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in an aqueous solution containing two equivalents of sodium hydroxide.
- Nucleophilic Addition: To this solution, add a slight excess (1.1 equivalents) of chloroacetic acid.
- Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Workup - Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it by slow addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of **4-(Carboxymethoxy)benzoic acid** will form.
- Isolation: Isolate the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
- Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to yield the purified **4-(Carboxymethoxy)benzoic acid**. Dry the final product in a vacuum oven.

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Caption: Workflow for the synthesis of **4-(Carboxymethoxy)benzoic acid**.

# Analytical Characterization for Structural Verification

To confirm the identity and purity of the synthesized **4-(Carboxymethoxy)benzoic acid**, a combination of chromatographic and spectroscopic techniques is essential.

## High-Performance Liquid Chromatography (HPLC)

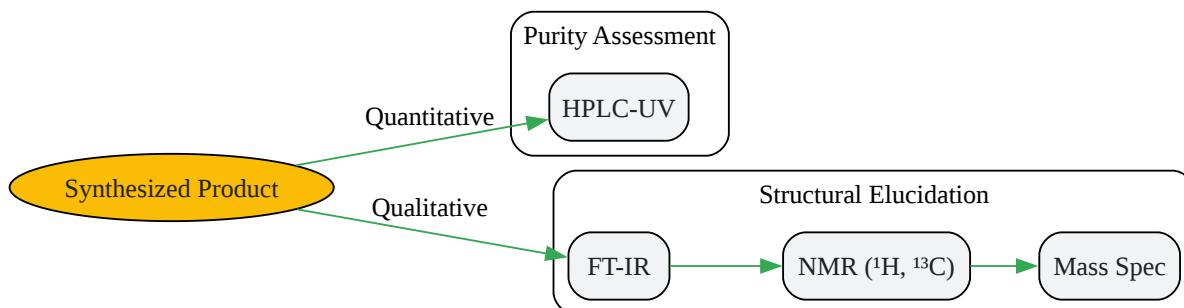
HPLC is a robust method for assessing the purity of the final compound and for tracking reaction progress. A reverse-phase method is typically employed.[\[11\]](#)

Protocol: Purity Analysis by RP-HPLC

- System Preparation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) and a UV detector.
- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or formic acid.[\[11\]](#) Phosphoric acid is suitable for standard UV detection, while formic acid should be used for Mass Spectrometry (MS) compatible applications.[\[11\]](#)
- Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10-20  $\mu$ L
  - Column Temperature: 30 °C
  - Detection Wavelength: Set the UV detector to a wavelength where the analyte exhibits strong absorbance, determined by a UV-Vis scan (e.g., 254 nm).
- Data Analysis: A pure sample should exhibit a single major peak at a characteristic retention time. Purity is calculated based on the area percentage of the main peak.

## Spectroscopic Methods

- Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is used to identify the key functional groups.[12] The spectrum of **4-(Carboxymethoxy)benzoic acid** will show a broad O-H stretching band for the carboxylic acid groups (~2500-3300 cm<sup>-1</sup>), sharp C=O stretching bands for the carboxylic acids (~1700 cm<sup>-1</sup>), and C-O stretching bands for the ether linkage (~1250 cm<sup>-1</sup>).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provides detailed structural information.[1][13] The <sup>1</sup>H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the -OCH<sub>2</sub>- group, and the acidic protons of the carboxyl groups.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1][13] The technique will show a molecular ion peak corresponding to the exact mass of **4-(Carboxymethoxy)benzoic acid** (196.037 g/mol).[1]



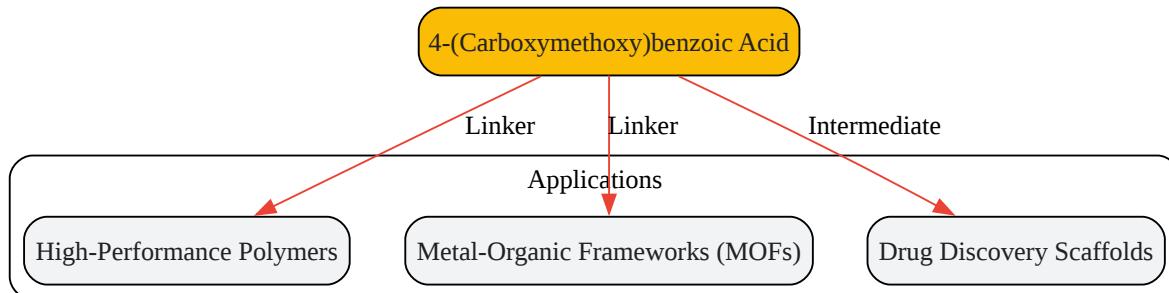
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Caption: Analytical workflow for compound characterization.

## Applications in Research and Drug Development

While direct therapeutic applications are not widely documented, the true value of **4-(Carboxymethoxy)benzoic acid** lies in its role as a versatile building block or "linker" in the construction of larger, functional molecules.[2][4]

- **Polymer Synthesis:** The two carboxylic acid groups can participate in polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters). The rigid aromatic core and the flexible ether linkage can impart desirable properties like thermal stability and improved processability to the resulting polymers.[3]
- **Metal-Organic Frameworks (MOFs):** As a dicarboxylic acid, it is an ideal candidate for a linker molecule in the synthesis of MOFs.[2] The carboxylate groups coordinate with metal ions to form the nodes of a porous framework, creating materials with high surface areas suitable for applications in gas storage, catalysis, and controlled drug delivery.[2]
- **Pharmaceutical Synthesis:** Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[6][14] This compound provides a rigid core that can be further functionalized at its acid groups to create libraries of new chemical entities for screening as potential therapeutic agents.[3] The biogenesis of natural products often involves benzoic acid precursors, highlighting its importance in creating biologically active molecules.[15]



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Caption: Key application areas for **4-(Carboxymethoxy)benzoic acid**.

## Safety and Handling

**4-(Carboxymethoxy)benzoic acid** is classified as an irritant.[1] Proper handling procedures are essential to ensure laboratory safety.

Table 2: GHS Hazard Information and Recommended Precautions

Hazard Statement	GHS Code	Precautionary Measures	Source(s)
Causes skin irritation	H315	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[16]</a>
Causes serious eye irritation	H319	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[16]</a>
May cause respiratory irritation	H335	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	<a href="#">[10]</a> <a href="#">[16]</a>
Harmful if swallowed	H302	P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.	<a href="#">[1]</a> <a href="#">[16]</a>

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[\[10\]](#)[\[16\]](#)[\[17\]](#) Engineering controls, such as a chemical fume hood, should be used when working with the solid powder to avoid inhalation.

## Conclusion

**4-(Carboxymethoxy)benzoic acid** is a well-defined chemical compound with a precise molecular weight of 196.16 g/mol .[\[1\]](#)[\[7\]](#) Its synthesis via Williamson etherification is straightforward, and its purity can be reliably assessed using standard analytical techniques like HPLC. The true scientific value of this molecule is realized in its application as a bifunctional linker, enabling the rational design and synthesis of advanced polymers, metal-organic frameworks, and novel pharmaceutical intermediates. Adherence to established safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for its effective use in a research and development setting.

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